molecular formula C19H16BrF2N3O3S B5238825 N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B5238825
M. Wt: 484.3 g/mol
InChI Key: NKDGYWRNTHWDGC-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a variety of functional groups, including bromine, fluorine, oxadiazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable thiol onto the oxadiazole ring.

    Attachment of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives or dehalogenated phenyl rings.

    Substitution: Substituted phenyl derivatives with new functional groups replacing bromine or fluorine.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for catalysis or coordination chemistry.

Biology

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
  • N-(2-bromo-4,6-dichlorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Uniqueness

The unique combination of bromine, fluorine, oxadiazole, and sulfanyl groups in N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF2N3O3S/c1-10-3-11(2)5-13(4-10)27-8-17-24-25-19(28-17)29-9-16(26)23-18-14(20)6-12(21)7-15(18)22/h3-7H,8-9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDGYWRNTHWDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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